Iron(II)bromidedihydrate

Description

Significance of Iron(II) Halide Hydrates in Coordination Chemistry

Iron(II) halide hydrates are significant in coordination chemistry as they provide a versatile entry point for the synthesis of a wide array of iron complexes. libretexts.org The water molecules in the hydrate (B1144303) are labile ligands, meaning they can be easily substituted by other ligands, allowing chemists to construct complex coordination architectures. researchgate.net For instance, the tetrahydrate of iron(II) bromide, FeBr₂·4H₂O, features an octahedral geometry with the two bromide ions in a trans configuration, a structural motif common to similar iron(II) halide hydrates. wikipedia.org This fundamental structure provides a predictable starting point for designing new compounds. The study of these hydrates helps in understanding reaction mechanisms and the stability of the resulting complexes.

Overview of Divalent Iron Chemistry in Solid-State and Solution Research

Divalent iron (Fe²⁺), or ferrous iron, is a key player in both solid-state and solution chemistry due to its variable coordination numbers and its ability to exist in both high-spin and low-spin electronic states. researchgate.net This variability gives rise to a rich diversity of magnetic and electronic properties in its compounds. In the solid state, Fe²⁺ compounds often exhibit interesting magnetic phenomena, such as the metamagnetism observed in anhydrous FeBr₂ at low temperatures. wikipedia.org In solution, the stability and reactivity of Fe²⁺ complexes are influenced by the solvent and the nature of the ligands present. researchgate.net Research into the behavior of divalent iron in different environments is crucial for fields ranging from materials science to bioinorganic chemistry.

Research Trajectories for FeBr₂·2H₂O in Advanced Materials and Fundamental Science

Current research indicates that iron(II) bromide dihydrate is a valuable reactant for creating advanced materials. One notable area of investigation is its use in the synthesis of novel coordination polymers and organometallic complexes. For example, a significant research finding involves the reaction of FeBr₂·2H₂O with 1,2-bis[(trimethylsilyl)imino]acenaphthene (tms-BIAN). This reaction leads to the formation of a complex tris-ligand acenaphthene-1,2-diimine complex, demonstrating the reactivity of the dihydrate in facilitating the synthesis of intricate molecular structures. acs.orgsamaterials.com

Furthermore, the thermal decomposition of iron(II) bromide hydrates, including the dihydrate, is a subject of study. The dihydrate is stable in a temperature range above 83°C, transitioning from the tetrahydrate form. chemicalbook.com Understanding these dehydration and decomposition pathways is essential for materials synthesis where precise control over the composition and structure is required.

The properties of iron(II) bromide and its hydrates make them useful in catalysis. For instance, anhydrous iron(II) bromide is used as a catalyst in polymerization reactions. chemicalbook.com The reactivity of the hydrated forms, including the dihydrate, suggests their potential as precursors for catalytic materials.

Structure

2D Structure

Properties

CAS No. |

20049-65-4 |

|---|---|

Molecular Formula |

Br2FeH4O2 |

Molecular Weight |

251.68 g/mol |

IUPAC Name |

iron(2+);dibromide;dihydrate |

InChI |

InChI=1S/2BrH.Fe.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |

InChI Key |

AKEQQHXFYFGTAO-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[Fe+2].[Br-].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Crystallization of Iron Ii Bromide Dihydrate

Direct Synthesis Routes for FeBr₂·2H₂O

Direct synthesis aims to produce Iron(II) bromide dihydrate as the primary product from initial reactants. While the hexahydrate is known to crystallize from aqueous solutions at room temperature and the tetrahydrate is the most stable form under many ambient conditions, obtaining the dihydrate directly from solution is less common. Current time information in Bangalore, IN.reddit.com This route typically necessitates careful control of temperature and water activity.

One potential direct method involves the thermal decomposition of higher hydrates. By carefully heating the more commonly formed iron(II) bromide hexahydrate (FeBr₂·6H₂O) to a specific temperature, water molecules can be sequentially removed. It has been documented that heating the hexahydrate to 83°C results in the formation of the dihydrate. reddit.com While this can be considered a final step in an indirect pathway, if the process is conducted as a single, continuous operation from a solution, it can be classified as a direct thermal method.

Another approach involves crystallization from mixed-solvent systems where the activity of water is lowered, thereby favoring the formation of a lower hydrate (B1144303). However, specific procedures detailing a direct, one-pot synthesis of pure FeBr₂·2H₂O from solution are not widely reported in the literature, which more frequently describes indirect methods.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect pathways are the most thoroughly documented methods for producing Iron(II) bromide dihydrate. These routes typically involve the initial synthesis of anhydrous iron(II) bromide (FeBr₂), which then serves as a precursor that is carefully hydrated.

The synthesis of the anhydrous FeBr₂ precursor is a critical first step. Several methods exist for its preparation:

Reaction in Methanol (B129727): A common laboratory-scale synthesis involves reacting iron powder with a methanol solution of concentrated hydrobromic acid. wikipedia.org This reaction produces the methanol solvate, [Fe(MeOH)₆]Br₂, which can then be heated under a high vacuum to remove the methanol and yield pure, anhydrous FeBr₂. wikipedia.org The reaction must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of Fe(II) to Fe(III).

Direct Reaction with Bromine: Anhydrous FeBr₂ can also be synthesized by the direct reaction of elemental iron with bromine vapor at elevated temperatures (e.g., 200°C). Current time information in Bangalore, IN.guidechem.com This reaction is typically performed in a quartz tube furnace. The resulting anhydrous FeBr₂ can be collected as a sublimed product in a cooler part of the furnace. Current time information in Bangalore, IN.

A key challenge in these syntheses is the prevention of oxidation, as Fe(II) is readily oxidized to Fe(III) in the presence of air or trace oxygen. Current time information in Bangalore, IN.

Once anhydrous FeBr₂ is obtained, it can be hydrated to form the desired dihydrate. The degree of hydration is highly sensitive to the conditions, particularly relative humidity and temperature.

Controlled Atmosphere Hydration: Anhydrous FeBr₂ is hygroscopic and readily absorbs atmospheric water. Current time information in Bangalore, IN. By exposing the anhydrous powder to a controlled-humidity environment, specific hydrates can be selectively formed. Research indicates that exposing anhydrous FeBr₂ to a relative humidity of 30-40% over approximately 48 hours leads to the formation of Iron(II) bromide dihydrate as the dominant phase. Current time information in Bangalore, IN.

Table 1: Hydration of Anhydrous FeBr₂ under Various Humidity Conditions. Current time information in Bangalore, IN.

| Relative Humidity (%) | Time to Full Hydration (hours) | Dominant Hydrate Phase Formed |

| 30–40 | 48 | FeBr₂·2H₂O |

| 50–60 | 24 | FeBr₂·4H₂O |

| >70 | 12 | FeBr₂·6H₂O |

Thermal Dehydration of Higher Hydrates: A precise method for obtaining the dihydrate involves the controlled thermal decomposition of the hexahydrate (FeBr₂·6H₂O), which is readily crystallized from an aqueous solution. reddit.com Stepwise heating allows for the sequential removal of water molecules.

Table 2: Thermal Dehydration Stages of Iron(II) Bromide Hydrates. reddit.com

| Initial Hydrate | Heating Temperature (°C) | Resulting Product |

| FeBr₂·6H₂O | 49 | FeBr₂·4H₂O |

| FeBr₂·4H₂O | 83 | FeBr₂·2H₂O |

Optimization of Crystallization Conditions for Single Crystal Growth

Growing single crystals of FeBr₂·2H₂O is essential for definitive structural analysis, such as through X-ray diffraction. scispace.com This requires meticulous control over crystallization parameters to promote slow, ordered growth rather than rapid precipitation.

The choice of solvent and the control of physical parameters are paramount for successful single crystal growth. rsc.org

Solvent Systems: For iron(II) bromide hydrates, crystallization is typically performed from aqueous solutions or mixed-solvent systems. Current time information in Bangalore, IN. To specifically target the dihydrate, a solvent system with reduced water activity might be employed, such as a mixture of water with a miscible organic solvent like ethanol (B145695) or acetone. The principle of antisolvent addition, where a solvent in which the compound is less soluble (e.g., ethanol) is added to a saturated aqueous solution, can induce crystallization. Current time information in Bangalore, IN. However, this technique often leads to rapid formation of the tetrahydrate. Current time information in Bangalore, IN. For single crystal growth of the dihydrate, a very slow diffusion of the antisolvent is required.

Crystallization Parameters: Key parameters that must be optimized include:

Temperature: Slow cooling of a saturated solution can yield high-quality crystals. The final temperature will influence which hydrate is most stable.

Evaporation Rate: Slow evaporation of the solvent from a saturated solution at a constant temperature is a widely used technique for growing single crystals. Current time information in Bangalore, IN.rsc.org The rate of evaporation must be carefully controlled to prevent the formation of polycrystalline material.

Concentration: The solution must be saturated but not overly supersaturated, which could lead to rapid, uncontrolled nucleation.

Table 3: Properties of Solvents Potentially Relevant for Crystallization. rsc.org

| Solvent | Boiling Point (°C) | Density (g/cm³) | Dielectric Constant |

| Water | 100.0 | 0.997 | 80.1 |

| Methanol | 64.7 | 0.792 | 32.7 |

| Ethanol | 78.4 | 0.789 | 24.5 |

| Acetone | 56.0 | 0.791 | 20.7 |

A Single-Crystal-to-Single-Crystal (SCSC) transformation is a solid-state reaction where the crystallinity of the sample is maintained from the reactant to the product. This phenomenon allows for the study of reaction mechanisms in a crystalline matrix.

In the context of iron(II) bromide hydrates, an SCSC transformation could potentially occur during the controlled dehydration of a single crystal of a higher hydrate to a lower one. For instance, a single crystal of FeBr₂·6H₂O, when carefully heated, might transform into a single crystal of FeBr₂·2H₂O. reddit.com This would require that the crystal lattice can accommodate the loss of four water molecules per formula unit without collapsing or losing its long-range order. The feasibility of such a transformation depends on the structural relationship between the parent and daughter phases. While the thermal conversion of bulk, polycrystalline FeBr₂·6H₂O to FeBr₂·2H₂O is known, specific studies documenting this process as an SCSC transformation are not prominent in the surveyed literature, representing a potential area for further investigation.

Advanced Structural Elucidation and Crystallographic Analysis of Febr2·2h2o and Its Coordination Complexes

Single-Crystal X-ray Diffraction (SCXRD) Studies of FeBr₂·2H₂O

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For FeBr₂·2H₂O, while a dedicated, fully refined crystal structure is not widely reported, extensive data from isomorphous (identically structured) transition metal dihydrate halides, such as Iron(II) chloride dihydrate (FeCl₂·2H₂O), Manganese(II) chloride dihydrate (MnCl₂·2H₂O), and Cobalt(II) chloride dihydrate (CoCl₂·2H₂O), provide a robust model for its structure. capes.gov.braip.orgjps.jp The structural properties of FeBr₂·2H₂O are thus inferred from these closely related and well-characterized compounds.

Determination of Crystal System and Space Group

Based on the established isomorphism with other first-row transition metal dihalide dihydrates, FeBr₂·2H₂O crystallizes in the monoclinic crystal system. aip.orgjps.jpjps.jp The systematic absences observed in the diffraction patterns of these analogous compounds consistently lead to the assignment of the centrosymmetric space group C2/m . aip.orgiucr.org This space group dictates the symmetry elements present within the unit cell, which in turn governs the arrangement and equivalence of the atoms.

Analysis of Unit Cell Parameters and Lattice Dimensions

| Parameter | Value |

|---|---|

| a | 7.355 (±0.005) Å |

| b | 8.558 (±0.004) Å |

| c | 3.633 (±0.004) Å |

| β | 98.13° (±0.05°) |

| Volume | 226.4 ų |

| Z (Formula units per cell) | 2 |

Investigation of Iron(II) Coordination Environment and Geometry

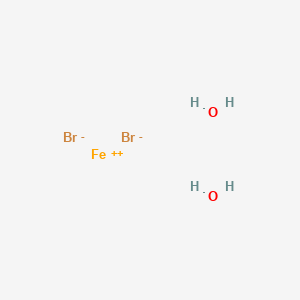

The crystal structure of FeBr₂·2H₂O consists of polymeric chains running parallel to the c-axis. aip.org Within these chains, each iron(II) ion is in a distorted octahedral coordination environment. wikipedia.orgwikipedia.org

The coordination sphere of the iron(II) center is composed of:

Four bromide ions: These act as bridging ligands, each shared between two adjacent iron centers. They form a near-square planar arrangement in the equatorial plane of the octahedron.

Two water molecules: These occupy the two remaining trans-axial positions of the octahedron, completing the six-coordinate geometry. aip.orgwikipedia.org

This arrangement results in infinite one-dimensional chains of [FeBr₄(H₂O)₂] units, which are the fundamental building blocks of the crystal.

Study of Disorder Phenomena within the Crystal Lattice

In the detailed crystallographic refinements of the isomorphous compounds MnCl₂·2H₂O and FeCl₂·2H₂O, no significant positional or occupational disorder is reported. aip.org The atomic positions are well-defined within the C2/m space group. This suggests that the crystal lattice of FeBr₂·2H₂O is also likely to be highly ordered, with atoms residing in their specific, fully occupied crystallographic sites.

Variable Temperature Crystallographic Investigations

Variable temperature crystallographic studies involve analyzing the crystal structure at different temperatures to understand phenomena such as thermal expansion, phase transitions, and the temperature dependence of structural parameters. While magnetic properties of FeBr₂·2H₂O and related materials have been studied at various temperatures, detailed variable temperature SCXRD studies focusing on the evolution of its lattice parameters are not prominently featured in the literature. ku.dk Such studies on isostructural compounds have primarily been conducted at static temperatures (e.g., room temperature or low temperatures for magnetic studies) rather than as a continuous function of temperature. aip.orgopenpolar.no

Neutron Diffraction Studies of Related Iron(II) Bromides

Neutron diffraction is a powerful technique for elucidating the magnetic structure of materials, offering distinct advantages over X-ray diffraction, particularly in determining the orientation of magnetic moments and the positions of light atoms such as hydrogen. While specific neutron diffraction studies on iron(II) bromide dihydrate (FeBr2·2H2O) are not extensively documented in publicly available research, significant insights can be drawn from studies on anhydrous iron(II) bromide (FeBr2) and isostructural hydrated dihalides.

Anhydrous FeBr2 has been the subject of detailed neutron scattering experiments, which have been crucial in mapping its magnetic phase diagram. researchgate.netmanchester.ac.uk These studies reveal that FeBr2 is a metamagnet, a type of antiferromagnet that can be induced into a ferromagnetic state by an external magnetic field. researchgate.net At low temperatures and in the absence of a magnetic field, FeBr2 exhibits antiferromagnetic ordering. iaea.org Neutron diffraction has established that within the hexagonal crystal structure, the magnetic moments of the Fe²⁺ ions are aligned ferromagnetically within the c-planes, while adjacent planes are coupled antiferromagnetically. iaea.org The spins are oriented parallel to the crystallographic c-axis. iaea.org

The power of neutron scattering has been further demonstrated in the investigation of the complex magnetic phase transitions in FeBr2 under the influence of an external magnetic field. researchgate.net These experiments have been instrumental in identifying anomalies in the temperature and magnetic-field dependence of antiferromagnetic Bragg scattering intensities, which correspond to different magnetic phases. researchgate.net

Studies on related hydrated compounds, such as cobalt(II) chloride dihydrate (CoCl₂·2H₂O), further underscore the utility of neutron diffraction in understanding the magnetic arrangements in hydrated transition metal halides. aip.orgaip.org In CoCl₂·2H₂O, neutron diffraction has been used to determine the magnetic structure in its various field-induced phases, revealing a complex interplay of magnetic exchange interactions. aip.org For example, at the first metamagnetic transition, a ferrimagnetic structure is adopted. aip.org Such studies on analogous compounds provide a framework for predicting the likely magnetic behavior of FeBr₂·2H₂O. Given the presence of water molecules in the crystal lattice of the dihydrate, neutron diffraction would be particularly advantageous in determining the precise positions of the hydrogen atoms, which play a significant role in the superexchange pathways that govern the magnetic ordering.

The research on anhydrous FeBr2 and related compounds like CoCl₂·2H₂O and FeCl₂ highlights the critical role of neutron diffraction in determining the magnetic structures of layered transition metal halides. iaea.orgaip.org These studies have provided detailed information on spin orientations and magnetic ordering, which are essential for a complete understanding of the material's properties.

Table of Key Findings from Neutron Diffraction on Related Compounds:

| Compound | Magnetic Ordering | Key Findings from Neutron Diffraction | Citations |

| Anhydrous FeBr₂ | Antiferromagnetic (Metamagnetic) | Ferromagnetic sheets in c-planes, stacked antiferromagnetically. Spins parallel to c-axis. Complex H-T phase diagram elucidated. | researchgate.netiaea.org |

| CoCl₂·2H₂O | Antiferromagnetic (Metamagnetic) | Determination of the intermediate-field ferrimagnetic structure. | aip.orgaip.org |

| Anhydrous FeCl₂ | Antiferromagnetic (Metamagnetic) | Similar magnetic structure to FeBr₂, with ferromagnetic layers coupled antiferromagnetically. | iaea.orgaip.org |

| Anhydrous CoBr₂ | Antiferromagnetic | Ferromagnetic sheets in c-planes, stacked antiferromagnetically. Spins confined to the c-plane. | iaea.org |

Spectroscopic Probes for Electronic Structure and Molecular Dynamics of Febr2·2h2o Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These vibrations are sensitive to the molecular structure, bond strengths, and intermolecular forces, making them ideal for studying the lattice structure and the coordination of water molecules in FeBr₂·2H₂O.

A molecule's vibrational modes are determined by its degrees of freedom. For a non-linear molecule with N atoms, there are 3N - 6 fundamental vibrations. wikipedia.orglibretexts.org These modes can involve the stretching of bonds or the bending and deformation of molecular angles. wikipedia.org

The most prominent features in the IR spectrum of FeBr₂·2H₂O would arise from the vibrations of the coordinated water molecules. The O-H stretching vibrations of water typically appear in the region of 3000-3600 cm⁻¹. The exact frequency is highly sensitive to the strength of hydrogen bonding. In hydrated salts, these bands are often broadened due to the variety of hydrogen-bonding environments. The H-O-H bending (scissoring) mode is expected around 1600-1630 cm⁻¹.

In addition to the internal modes of water, lower frequency vibrations corresponding to the Fe-O and Fe-Br bonds, as well as lattice modes, would be present in the far-infrared region (typically below 600 cm⁻¹). For instance, in studies of other hydrated iron complexes, Fe-O stretching vibrations have been identified in this lower energy range.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comment |

| O-H stretching | 3000 - 3600 | Sensitive to hydrogen bonding; often broad. |

| H-O-H bending | 1600 - 1630 | Characteristic of coordinated water. |

| Fe-O stretching | < 600 | In the far-infrared region. |

| Fe-Br stretching | < 400 | In the far-infrared region. |

| Lattice Modes | < 300 | Involve vibrations of the entire crystal lattice. |

This table is based on general spectroscopic principles and data for related hydrated compounds, as specific experimental data for FeBr₂·2H₂O was not found in the provided search results.

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa.

Specific Raman spectra for FeBr₂·2H₂O are not detailed in the available literature. However, studies on aqueous solutions of halide ions and other hydrated metal halides provide insight into the expected spectral characteristics. The O-H stretching region in the Raman spectrum of hydrated compounds is also sensitive to hydrogen bonding. Studies on aqueous solutions of bromide ions have shown that the presence of Br⁻ can perturb the hydrogen-bonding network of water. mdpi.comresearchgate.netasianjournalofphysics.comasianjournalofphysics.com Specifically, the OH stretching band of water in the hydration shell of bromide is blue-shifted compared to bulk water, indicating a weakening of the hydrogen bonds on average. mdpi.com

In the solid state, Raman spectroscopy would also be able to probe the low-frequency Fe-Br and Fe-O stretching modes, as well as lattice phonons. For anhydrous FeBr₂, Raman-active phonon modes have been observed. nih.govmdpi.com The presence of water of hydration in FeBr₂·2H₂O would be expected to give rise to additional features and shift the existing ones due to changes in the crystal structure and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, specifically in the ultraviolet (UV) and visible (Vis) regions, provides information about the electronic transitions within a compound. For transition metal complexes like FeBr₂·2H₂O, these spectra are dominated by transitions involving the d-electrons of the iron(II) ion.

In an isolated gaseous Fe²⁺ ion, the five d-orbitals are degenerate. However, in a coordination complex, the ligands create an electrostatic field, known as the ligand field, which lifts this degeneracy. uci.eduresearchgate.net For an octahedral complex, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. uci.eduresearchgate.net The energy difference between these sets is denoted as Δo (the octahedral splitting parameter).

The Fe²⁺ ion has a d⁶ electron configuration. In a weak ligand field, such as that provided by water and bromide ligands, a high-spin configuration (t₂g⁴e_g²) is expected. dalalinstitute.com The electronic spectrum of high-spin octahedral Fe(II) complexes typically shows a single, broad, and often split absorption band in the near-infrared region. dalalinstitute.com This band is assigned to the spin-allowed transition ⁵T₂g → ⁵E_g. The splitting of this band is due to the Jahn-Teller effect, which removes the degeneracy of the excited ⁵E_g state. dalalinstitute.com For the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, this transition is observed around 10,000 cm⁻¹. dalalinstitute.com The spectrum of FeBr₂·2H₂O in the solid state would be influenced by the specific coordination geometry and the presence of both water and bromide ligands.

In addition to the d-d transitions, which are typically weak, more intense charge-transfer (CT) bands can appear in the UV region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). For FeBr₂·2H₂O, LMCT transitions from the bromide or water ligands to the Fe(II) center are possible. These bands are generally much more intense than the d-d transitions and occur at higher energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation based on the magnetic properties of atomic nuclei. However, its application to paramagnetic compounds like FeBr₂·2H₂O presents significant challenges.

The unpaired electrons in paramagnetic substances create a strong local magnetic field, which can lead to very large shifts in the NMR signals (paramagnetic shifts) and significant broadening of the resonance lines due to rapid nuclear relaxation. acs.orgresearchgate.net These effects can often render the spectra uninterpretable by standard methods.

¹H-NMR and ¹³C-NMR Investigations of Related Iron(II) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, for paramagnetic species like many iron(II) complexes, the presence of unpaired electrons significantly alters the NMR spectra compared to their diamagnetic counterparts. Direct NMR data for iron(II) bromide dihydrate is not extensively reported, but analysis of related paramagnetic iron(II) complexes provides significant insight into the structural and electronic properties that can be expected.

In studies of high-spin iron(II) complexes, both ¹H and ¹³C NMR spectra exhibit resonances that are spread over a very wide chemical shift range, a phenomenon known as isotropic shifting. acs.org These shifts arise from the interaction of the nuclei with the unpaired electrons of the paramagnetic center. Despite the paramagnetic nature of the Fe(II) ion, the electronic relaxation times are often short enough to allow for the observation of relatively well-resolved and narrow NMR signals. acs.org

For instance, ¹H-NMR investigations of the Fe(II) complex with the antitumor drug bleomycin (B88199) (BLM) show isotropically shifted resonances spanning over 230 ppm. acs.org The significant paramagnetic shift of a proton signal is indicative of its close proximity to the iron center. acs.org Researchers have utilized one- and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), to assign these shifted signals to specific protons within the complex structure. acs.orgnih.gov

Similarly, ¹³C-NMR studies on iron(II) complexes with N-donor tridentate Schiff base ligands have been conducted. ruben-group.de The coordination of the ligand to the iron(II) center induces significant shifts in the ¹³C resonances. For example, coordination-induced deshielding is observed for pyridine (B92270) carbons, while shielding effects are seen for benzylic carbons, providing detailed information about the metal-ligand interaction. ruben-group.de

The table below presents example ¹H-NMR data for a related paramagnetic Fe(II) complex, illustrating the characteristic large chemical shifts.

Table 1: Example ¹H-NMR Data for Fe(II)-Bleomycin Complex Data sourced from studies on the paramagnetic Fe(II) complex of bleomycin.

| Proton Assignment | Chemical Shift (ppm) |

| HIST C2H | ~230 |

| HIST C4H | ~84 |

| PMT H6 | ~66 |

| VAL CH | ~40 |

| THR CH | ~35 |

Note: HIST = Histidine, PMT = Pyrimidine, VAL = Valine, THR = Threonine. Shifts are approximate and depend on experimental conditions.

Paramagnetic NMR Studies

Paramagnetic NMR is not a different type of spectroscopy but rather the application of NMR to study paramagnetic substances. acs.org For high-spin iron(II) systems, the large isotropic shifts are the most prominent feature. These shifts are composed of two contributions: the contact shift, resulting from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact (or dipolar) shift, which arises from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment.

A key aspect of paramagnetic NMR studies is the measurement of longitudinal relaxation times (T₁). acs.orgacs.org The T₁ values of protons in a paramagnetic complex are significantly shortened due to the fluctuating magnetic field generated by the unpaired electrons on the metal ion. This relaxation enhancement is strongly dependent on the distance between the nucleus and the paramagnetic center (proportional to r⁻⁶). By measuring the T₁ values, it is possible to estimate the metal-proton distances, providing crucial information for determining the solution structure of the complex. acs.orgacs.org

In studies of bimetallic Fe(II)M(II) complexes, two-dimensional NMR techniques like COSY have been successfully employed to assign the paramagnetically shifted proton resonances. escholarship.org These experiments establish bond connectivities, for example, between the protons of a pyridine ring, allowing for unambiguous assignment of signals even in complex systems. escholarship.org The combination of 2D NMR data with T₁ measurements enables a comprehensive assignment of all paramagnetically shifted resonances. escholarship.org

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common nuclide studied. uni-bielefeld.de It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a sample. uni-bielefeld.dersc.org

For iron(II) bromide dihydrate (FeBr₂·2H₂O), Mössbauer spectroscopy confirms the presence of iron in the +2 oxidation state and a high-spin (S=2) electronic configuration. rsc.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron atom. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of 0.6 to 1.7 mm/s (relative to iron metal at room temperature).

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. For high-spin Fe(II), which has a d⁶ electron configuration, the non-spherically symmetric distribution of the sixth d-electron creates a significant EFG, leading to a large quadrupole splitting (typically 1.5–3.5 mm/s). nih.gov

Reflectance and Mössbauer spectra have been reported for a series of iron(II) halide hydrates, including FeBr₂·2H₂O and FeBr₂·4H₂O. rsc.org

Table 2: Mössbauer Parameters for Iron(II) Bromide Hydrates at 80 K

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| FeBr₂·4H₂O | 1.34 | 2.80 |

| FeBr₂·2H₂O | 1.25 | 2.65 |

Data relative to iron metal. Sourced from Greenwood and Gibb (1971). rsc.org

The observed parameters for FeBr₂·2H₂O are consistent with a high-spin Fe(II) ion in a distorted octahedral environment. rsc.org

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure and local atomic environment of a specific absorbing atom within a material. iaea.orgunimi.it The technique is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). unimi.itmaterialsproject.org For FeBr₂·2H₂O, XAS at the iron K-edge (around 7.1 keV) provides detailed information on the oxidation state, coordination geometry, and Fe-ligand bond distances. uu.nlsynchrotron.org.au

The XANES region refers to the features at and just above the absorption edge. The shape and energy position of the absorption edge are highly sensitive to the electronic configuration of the absorbing atom. unimi.ituu.nl

Edge Position: The energy of the absorption edge is primarily determined by the oxidation state of the iron. The edge position shifts to higher energy with an increasing oxidation state. uu.nl Therefore, the Fe K-edge of an Fe(II) complex is found at a lower energy than that of an Fe(III) complex.

Pre-edge Features: The weak absorption features that appear just before the main absorption edge (the pre-edge region) are typically due to 1s → 3d electronic transitions. rsc.org While these transitions are formally forbidden by dipole selection rules, they can gain intensity through quadrupole coupling or d-p orbital mixing. The intensity and shape of these pre-edge peaks are sensitive probes of the coordination geometry and symmetry around the iron atom. uu.nlrsc.org For example, non-centrosymmetric environments (like tetrahedral) generally lead to more intense pre-edge features than centrosymmetric environments (like octahedral). uu.nl

Edge Shape (White Line): The main absorption edge often exhibits an intense peak known as a "white line," which corresponds to transitions from the 1s core level to unoccupied p-states (e.g., 4p). uu.nl The shape and intensity of the white line are influenced by the spin state and the nature of the ligands bonded to the iron. rsc.org

The EXAFS region consists of oscillations that appear from about 50 eV to 1000 eV above the absorption edge. unimi.itsynchrotron.org.au These oscillations arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local structure around the absorbing iron atom. rsc.orgsynchrotron.org.au

The primary information extracted from EXAFS analysis includes:

Interatomic Distances: The frequencies of the EXAFS oscillations are related to the distances between the absorbing atom (Fe) and its neighbors (Br and O in this case). This allows for the precise determination of bond lengths. msu.edu

Coordination Numbers: The amplitudes of the oscillations are proportional to the number of neighboring atoms in a given coordination shell.

Atomic Species of Neighbors: The phase and amplitude of the backscattered photoelectron wave depend on the atomic number of the scattering atom, allowing for the differentiation between different types of neighbors (e.g., Br vs. O).

In a study of a photoinduced spin crossover reaction in an iron(II) complex, EXAFS was used to directly measure the change in the average iron-nitrogen (Fe-N) bond length between the low-spin and high-spin states. msu.edu This demonstrates the power of EXAFS to provide precise metrical parameters for the coordination sphere of iron(II).

Table 3: Example EXAFS Fitting Results for a High-Spin Iron(II) Complex in Solution Data sourced from a study on [Fe(tren(6-Me-py)₃)]²⁺, a high-spin analogue used for comparison in time-resolved XAS studies. msu.edu

| Parameter | Value |

| Absorber-Scatterer | Fe-N |

| Coordination Number (N) | 6 (fixed) |

| Bond Distance (R) | 2.19 Å |

| Debye-Waller Factor (σ²) | 0.013 Ų |

For FeBr₂·2H₂O, EXAFS would be expected to resolve the Fe-Br and Fe-O bond distances, providing a detailed picture of the local coordination environment around the iron(II) center.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch It is analogous to NMR but probes the transitions of electron spins in a magnetic field instead of nuclear spins. ethz.ch

High-spin iron(II) is a d⁶ system with a total electron spin of S=2. Such non-Kramers ions (ions with an even number of unpaired electrons) can be challenging to observe with standard X-band (9.5 GHz) EPR spectroscopy. The energy levels of the S=2 spin manifold are split by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). If the ZFS is large compared to the microwave energy of the spectrometer, no transitions may be observed.

However, high-frequency EPR (HF-EPR) can be a powerful tool for studying such systems. nih.gov By using higher microwave frequencies and magnetic fields, transitions that are inaccessible at lower frequencies can be observed. A HF-EPR study on a high-spin Fe(II) complex, Fe[(SPPh₂)₂N]₂, successfully determined the spin-Hamiltonian parameters. nih.gov The analysis revealed the presence of multiple conformations of the complex, each with slightly different ZFS parameters, highlighting the sensitivity of EPR to the precise electronic structure. nih.gov

Table 4: Example Spin-Hamiltonian Parameters for a High-Spin Fe(II) Complex from HF-EPR Data sourced from a study on Fe[(SPPh₂)₂N]₂. nih.gov

| Conformation | D (cm⁻¹) | E/D |

| 1 | 9.17 | 0.021 |

| 2 | 8.87 | 0.052 |

These parameters provide a quantitative measure of the splitting of the spin sublevels in the absence of an external magnetic field and are crucial for understanding the magnetic properties and electronic structure of the iron(II) center. While specific EPR data for FeBr₂·2H₂O is scarce, the study of analogous high-spin Fe(II) systems demonstrates the potential of advanced EPR techniques. nih.gov

Applications of Spectrophotometric Methods in Research

Spectrophotometry, a technique that measures the absorption of light by a chemical substance, serves as a cornerstone in the study of iron(II) compounds, including iron(II) bromide dihydrate (FeBr₂·2H₂O). libretexts.orghawaii.edu By analyzing the light absorbed as it passes through a solution, researchers can gain insights into the concentration of the absorbing species and the kinetics of its reactions. libretexts.orgegyankosh.ac.in This section explores the application of these methods in the determination of Fe(II) and the study of its complexation kinetics.

Kinetic Spectrophotometric Methodologies for Fe(II) Determination

Kinetic spectrophotometric methods offer a highly sensitive and selective approach for quantifying trace amounts of iron(II). science.govcmu.edu These methods are predicated on the principle that the rate of a specific chemical reaction is proportional to the concentration of a catalyst or inhibitor. In this context, Fe(II) ions can function as either, and the reaction's progress is monitored by measuring the change in absorbance of a colored reagent over time. cmu.educdnsciencepub.com While the literature often details these methods using common iron(II) salts like ferrous ammonium (B1175870) sulfate (B86663) or ferrous sulfate, the principles are directly applicable to determining the concentration of Fe(II) ions from a solution of iron(II) bromide dihydrate. egyankosh.ac.incdnsciencepub.comresearchgate.net

Several distinct kinetic spectrophotometric approaches for Fe(II) determination have been developed:

Inhibitory Effect Methods: One such method is based on the inhibitory effect of Fe(II) on the oxidation of a dye, such as methylthymol blue, by an oxidizing agent like bromate (B103136) in an acidic medium. The reaction is monitored by tracking the decrease in the dye's absorbance at its maximum wavelength (e.g., 440 nm for methylthymol blue). science.govcdnsciencepub.com The presence of Fe(II) slows down the oxidation, and the degree of inhibition is directly related to the Fe(II) concentration. This technique is noted for its high sensitivity and low detection limits. cdnsciencepub.com

Catalytic Effect Methods: Conversely, other methods utilize the catalytic effect of Fe(II) to enhance the rate of a reaction. For instance, the oxidation of o-anisidine (B45086) by potassium bromate in an acidic medium is catalyzed by Fe(II). By measuring the rate of decrease in the absorbance of the o-anisidine solution, the concentration of the Fe(II) catalyst can be determined. cmu.edu

Differential Reaction Rates: The H-point standard addition method leverages the different rates at which Fe(II) and Fe(III) form complexes with a specific ligand, such as methylthymol blue, in a mixed micellar medium. This allows for the selective determination of Fe(II) even in the presence of Fe(III). researchgate.net

These methodologies are characterized by their operational parameters, including the linear range of detection, the limit of detection (LOD), and the specific reagents employed.

Table 1: Comparison of Kinetic Spectrophotometric Methods for Fe(II) Determination

| Method Principle | Reagents | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Inhibitory effect on Methylthymol Blue oxidation | Methylthymol blue, Potassium bromate, Sulfuric acid | 1.0 - 200.0 ng/mL | 0.6 ng/mL | science.govcdnsciencepub.com |

| Catalytic effect on o-anisidine oxidation | o-Anisidine, Potassium bromate, Hydrochloric acid | 0.501 - 4.010 µg/mL | Not Specified | cmu.edu |

| H-point standard addition (differential kinetics) | Methylthymol blue, CTAB, Triton X-100 | 0.25 - 2.5 µg/mL | Not Specified | researchgate.net |

| Induction period measurement | Sodium periodate, Potassium bromide, meta-Cresol purple | 0.020 - 4.0 µg/mL | 0.017 µg/mL | thieme-connect.de |

Complexation Kinetics Studies

Spectrophotometry is an invaluable tool for investigating the kinetics of complex formation between Fe(II) and various ligands. Such studies are crucial for understanding reaction mechanisms, determining the stability of the resulting complexes, and elucidating the role of iron in chemical and biological systems. libretexts.orgcmu.edu These investigations often involve mixing solutions of an Fe(II) source, such as iron(II) bromide, with a ligand and monitoring the formation of the colored Fe(II)-ligand complex by measuring the increase in absorbance at a specific wavelength. researchgate.netresearchgate.net

Research has explored the complexation kinetics of Fe(II) with several important chromogenic reagents:

Ferrozine (B1204870): The kinetics of Fe(II) complexation with ferrozine have been studied using stopped-flow techniques. The reaction is found to be first-order with respect to Fe(II) and third-order with respect to the ligand. researchgate.net The formation of the vibrant magenta {Fe²⁺-(ferrozine)₃} complex is dependent on the concentration of the ferrozine chelator, with the reaction taking up to 20 minutes to complete when near-stoichiometric ratios are used. cmu.edu

1,10-Phenanthroline (B135089): The formation of the ferroin (B110374) complex, [Fe(phen)₃]²⁺, from Fe(II) and 1,10-phenanthroline in acidic solutions has been examined. The kinetics are complex, with the reaction order being first with respect to both Fe(II) and the ligand. The reaction rate is influenced by the acidity of the solution due to the protonation of the phenanthroline ligand. rsc.org

Bipyridine and Other Ligands: Studies on the complexation of Fe(II) with 2,2'-bipyridine (B1663995) show that, unlike with ferrozine, the kinetics of formation are not significantly dependent on the chelator concentration. cmu.edu Kinetic studies have also been performed on Fe(II) complexation with other molecules like gallic acid, where the reaction was found to be second-order with a 1:1 stoichiometry. egyankosh.ac.in

Iron(II) bromide (FeBr₂) has been explicitly used as a starting material in the synthesis of various iron complexes for kinetic and spectroscopic analysis. For example, it has been used to create catalysts for atom-transfer radical polymerization (ATRP), where the kinetics of the polymerization are studied. cmu.eduresearchgate.net Similarly, FeBr₂ has been the precursor for synthesizing mononuclear iron(II) quinaldate (B1226512) complexes, which exhibit distinct metal-to-ligand charge-transfer bands in the visible spectrum, and other complex structures whose spectroscopic properties are then investigated. researchgate.netsci-hub.se A spectrophotometric study has also been conducted on the formation of Fe(II)-chloride complexes in aqueous solutions, deriving stability constants from absorption spectra measured across a range of temperatures and concentrations.

Table 2: Kinetic Parameters for Fe(II) Complexation Reactions

| Ligand | Method | Key Kinetic Findings | Reference |

|---|---|---|---|

| Ferrozine | Stopped-flow spectrophotometry | First-order in Fe(II), third-order in ligand. Formation rate constant (k_f): (3.08 ± 0.03) x 10¹¹ M⁻³ s⁻¹ at 25°C. | researchgate.net |

| 1,10-Phenanthroline | Stopped-flow spectrophotometry | First-order in Fe(II), first-order in ligand. Rate decreases with increasing acidity. | rsc.org |

| Gallic Acid | UV-Vis absorption spectroscopy | Second-order overall reaction. Apparent activation energy: 71.64 kJ·mol⁻¹. | egyankosh.ac.in |

| Chloride | UV and near-IR spectrophotometry | Stability constants for FeCl⁺, FeCl₂, and FeCl₄²⁻ derived from spectra at 10-100°C. |

Reactivity Profiles and Mechanistic Pathways Involving Iron Ii Bromide Dihydrate

Complexation Chemistry of Iron(II) with Ligands

The coordination chemistry of Iron(II) is a critical aspect of its reactivity, with the nature of the surrounding ligands profoundly influencing its properties.

Kinetics and Thermodynamics of Ligand Binding

The binding of ligands to an Iron(II) center is governed by both kinetic and thermodynamic factors. While specific data for Iron(II) bromide dihydrate is not extensively available, studies on various Fe(II) complexes provide insight into these processes. The thermodynamics of Iron(II) binding to the ethylene-forming enzyme (EFE), for instance, show that the process is primarily enthalpically driven, with a smaller entropic penalty. nih.gov

The binding of a ligand to a metal center can be described by mass-action kinetics, where the forward reaction is proportional to the concentrations of the reactants (the Fe(II) complex and the ligand), and the reverse reaction is proportional to the concentration of the product complex. The ratio of the off-rate to the on-rate defines the dissociation constant (Kd), a measure of binding affinity. physicallensonthecell.org

A study on three-coordinate Fe(II) complexes demonstrated that varying the neutral ligand leads to significant changes in the equilibrium constant (Keq) for ligand association. The observed trend in Keq was CNtBu > pyridine (B92270) > 2-picoline > DMF > MeCN > THF > PPh3, highlighting the influence of both steric and electronic effects on binding affinity. nih.gov

Table 1: Thermodynamic Parameters of Iron(II) Binding to EFE at pH 7.4 nih.gov

| 25 mM buffer | ΔHionization(kcal/mol) | ΔHobs (kcal/mol) | Kobs | −TΔSobs (kcal/mol) |

| MOPS | -5.04 | -2.3 ± 0.2 | (4.8 ± 0.7) × 105 | - |

This table is interactive. Click on the headers to sort the data.

Influence of Ligand Environment on Fe(II) Redox Stability

The ligand environment plays a crucial role in modulating the redox stability of the Fe(II) center. The coordination of ligands can significantly alter the reduction potential of the Fe(III)/Fe(II) couple. Generally, ligands that stabilize the Fe(III) oxidation state will lower the reduction potential, making the Fe(II) complex a stronger reducing agent. Conversely, ligands that preferentially bind to Fe(II) can increase the reduction potential.

The electrochemical properties of three- and four-coordinate iron(II) complexes have been investigated, revealing that the reduction potentials are surprisingly insensitive to changes in an anionic spectator ligand. nih.gov This suggests that the primary coordination sphere has a dominant effect on the electronic properties of the metal center. In a study of pyridylNHC and pyridylquinoline type ligands complexed with iron(II), it was found that the π-acceptor effect of the quinoline ligands increased the Fe(II)/Fe(III) oxidation potential compared to the NHC ligand. mdpi.com

Catalytic Reactivity

Iron(II) bromide has emerged as a versatile catalyst and catalyst precursor in a range of organic transformations.

Iron(II) Bromide-Catalyzed Intramolecular C-H Bond Amination

Iron(II) bromide has been shown to be a unique and effective catalyst for the intramolecular amination of C-H bonds. Specifically, it catalyzes the transformation of ortho-substituted aryl azides into 2,3-disubstituted indoles through a tandem ethereal C-H bond amination and a nih.govnih.gov-shift reaction. nih.gov The reaction is sensitive to the Lewis acidity of the iron salt, with changes to the counterion or oxidation state resulting in no reaction. nih.gov Mechanistic studies suggest that iron(II) bromide is necessary for both the C-H bond amination and the formation of an iminium ion, but not for the subsequent 1,2-alkyl migration. nih.gov

Precursor for Catalysts in Hydroboration Reactions

Iron(II) halides, including by extension Iron(II) bromide, serve as common precursors for the in-situ generation of active catalysts in hydroboration reactions. One of the prevalent methods for iron-catalyzed hydroboration involves the use of FeX₂ (where X = Cl, Br, OAc) in the presence of a neutral ligand and a catalytic amount of a Grignard reagent or a hydride additive. mdpi.com These pre-catalysts are then reduced in situ to form the catalytically active species.

Ligand Exchange and Substitution Reactions

Ligand exchange or substitution is a fundamental reaction of transition metal complexes, including those of Iron(II) bromide dihydrate. These reactions involve the replacement of one ligand by another and can proceed through various mechanisms.

The primary mechanisms for ligand substitution are dissociative (D), associative (A), and interchange (I). In a dissociative mechanism, the outgoing ligand departs first, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand attacks the complex first, forming a higher-coordinate intermediate, from which the leaving group then departs. The interchange mechanism is a concerted process without a distinct intermediate.

For octahedral complexes, which is a common geometry for Fe(II), ligand substitution reactions are often dissociative or interchange dissociative. The rate of these reactions is typically independent of the concentration of the entering ligand. Factors such as the size and charge of the central metal ion influence the lability of the complex, with smaller, more highly charged ions generally forming more inert complexes due to stronger metal-ligand bonds.

While specific kinetic studies on ligand exchange of Iron(II) bromide dihydrate are scarce, the principles of transition metal chemistry suggest that the aqua ligands in the dihydrate would be susceptible to substitution by a variety of other ligands, with the mechanism likely being dissociative in nature.

Redox Chemistry of Iron(II) and Oxidation Mechanisms

The chemistry of iron is dominated by two primary oxidation states: iron(II), or ferrous (Fe²⁺), and iron(III), or ferric (Fe³⁺). flinnprep.com Iron(II) bromide dihydrate features iron in the +2 oxidation state. echemi.comyoutube.com Oxidation-reduction (redox) reactions, which involve the transfer of electrons, are central to the reactivity of this compound. Oxidation is the process of losing electrons, resulting in an increase in oxidation state. flinnprep.com

The conversion of iron(II) to iron(III) is a common oxidation process:

Fe²⁺ → Fe³⁺ + e⁻

2Fe²⁺ + Br₂ → 2Fe³⁺ + 2Br⁻ quora.com

4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

This reaction demonstrates that the oxidation process is pH-dependent, being more favorable in less acidic environments.

Protonation and Alkylation Studies of Fe(II) Imido Complexes

While not directly involving iron(II) bromide dihydrate, studies on low-coordinate, high-spin iron(II) imido complexes provide significant insight into the fundamental reactivity of the Fe(II) center. These complexes, which feature an iron-nitrogen double bond (Fe=NR), can exhibit nucleophilic character at the imido nitrogen, a feature more commonly associated with early transition metals. nih.gov This nucleophilicity allows the imido ligand to undergo reactions such as protonation and alkylation. osti.govosti.govfigshare.comnih.gov

In a series of related Fe(II) imido complexes, reactivity was shown to be heavily influenced by the presence of coordinating alkali metal cations (Li⁺, Na⁺, K⁺). nih.govnih.gov These "redox-innocent" metal ions polarize the Fe=N bond, increasing the basicity and nucleophilicity of the imido nitrogen. nih.govosti.gov This enhanced basicity enables the protonation and alkylation of the imido ligand to yield Fe(II) amido complexes. osti.govfigshare.comnih.gov

Experimental and computational studies have shown that the basicity of the imido ligand, and thus its propensity to be protonated or alkylated, is dependent on the specific alkali metal ion present. osti.govnih.gov The interaction modestly lengthens the Fe=N bond, with the greatest effect observed for the smallest alkali metal ion, lithium. figshare.comnih.gov The resulting trend in basicity generally increases in the order:

[K(18-C-6)]⁺ < K⁺ ≈ Na⁺ < Li⁺ nih.govosti.govnih.gov

This demonstrates that the choice of counterion can dictate the reactivity of the Fe(II) imido complex, enabling reactions that would not otherwise occur with a charge-separated, non-coordinating cation. osti.govnih.gov

| Complex Type | Coordinating Ion | Relative Basicity of Imido Ligand | Reactivity towards Protonation/Alkylation | Reference |

|---|---|---|---|---|

| Charge-Separated | [K(18-C-6)]⁺ | Lowest | Does not undergo protonation/alkylation | osti.govnih.gov |

| Contact Ion Pair | K⁺ | Intermediate | Affords Fe(II) amido complexes | osti.govnih.gov |

| Contact Ion Pair | Na⁺ | Intermediate | Affords Fe(II) amido complexes | osti.govnih.gov |

| Contact Ion Pair | Li⁺ | Highest | Affords Fe(II) amido complexes | osti.govnih.gov |

**5.6. Reactions with Small Molecules (e.g., CO₂) **

The activation of small, relatively inert molecules like carbon dioxide (CO₂) is a significant area of chemical research. Iron complexes, including those in the Fe(II) state, can serve as reactive centers for CO₂ transformation.

Mechanistic studies on a triiron(II/II/II) cluster containing bridging hydride ligands (Fe-H-Fe) have detailed the reaction with CO₂. nih.gov In this system, the reaction proceeds via the insertion of a CO₂ molecule into an iron-hydride bond. This process ultimately leads to the formation of formate (HCO₂⁻) complexes, effectively reducing the carbon dioxide. The kinetic data from this study, including a small kinetic isotope effect and specific activation parameters, suggest that the rate-determining step involves the cleavage of the Fe-H bond. nih.gov

These examples, while not using iron(II) bromide dihydrate as a direct precursor, illustrate the fundamental capability of iron centers to react with and reduce CO₂, a reactivity pathway that is relevant to the potential applications of Fe(II) compounds in catalysis and small molecule activation.

Computational Chemistry and Theoretical Investigations of Iron Ii Bromide Dihydrate Systems

Computational chemistry provides powerful tools for investigating the properties and reactivity of iron(II) bromide dihydrate at an atomic and electronic level. Theoretical methods, particularly Density Functional Theory (DFT) and molecular dynamics, offer insights that complement experimental findings, allowing for the detailed exploration of geometric structures, electronic configurations, magnetic properties, and reaction mechanisms.

Advanced Magnetic Characterization and Spin Phenomena in Iron Ii Bromide Derived Systems

Temperature-Dependent Magnetic Susceptibility Measurements

Anhydrous iron(II) bromide (FeBr₂) is a paramagnetic solid at room temperature. wikipedia.orgdbpedia.org Its magnetic susceptibility is a key parameter in understanding its electronic structure and magnetic interactions. The molar magnetic susceptibility (χₘ) of FeBr₂ at room temperature has been reported, providing insight into the behavior of the Fe²⁺ ions within the crystal lattice. fizika.si

As the temperature is lowered, FeBr₂ undergoes a transition from a paramagnetic state to an antiferromagnetic state. journaldephysique.org This transition occurs at the Néel temperature (Tₙ), which for FeBr₂ is approximately 14.2 K. journaldephysique.org Above the Néel temperature, the magnetic moments of the Fe²⁺ ions are randomly oriented, resulting in a net magnetization of zero in the absence of an external magnetic field. Below the Néel temperature, the magnetic moments align in an ordered, antiparallel fashion. journaldephysique.org

| Property | Value | Reference |

| Molar Magnetic Susceptibility (χₘ) of FeBr₂ at ~298 K | +13,600 x 10⁻⁶ cm³/mol | fizika.si |

| Néel Temperature (Tₙ) of FeBr₂ | 14.2 K | journaldephysique.org |

Spin-Crossover (SCO) Phenomena in Iron(II) Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, light, or pressure. rsc.orgresearchgate.net This transition is accompanied by changes in magnetic properties, color, and molecular structure. rsc.org

Thermal spin transitions involve a change in spin state as a function of temperature. mdpi.com This is a widely studied phenomenon in many iron(II) complexes. rsc.orgrsc.org However, based on available scientific literature, there is no specific evidence to suggest that iron(II) bromide or its dihydrate exhibits thermally induced spin-crossover behavior. Its magnetic behavior is dominated by the transition from paramagnetism to antiferromagnetism at low temperatures. journaldephysique.org

Light-Induced Excited Spin State Trapping (LIESST) is a process where a low-spin state can be converted to a metastable high-spin state at low temperatures by irradiation with light of a specific wavelength. mdpi.com While LIESST is a well-documented phenomenon in a variety of iron(II) spin-crossover complexes, journaldephysique.org there is no specific research in the surveyed literature indicating that iron(II) bromide or its dihydrate exhibits this effect.

In certain iron(II) complexes, the spin state can be modulated by protonation or deprotonation of the ligands, which alters the ligand field strength around the iron center. chemrxiv.orgnih.gov This can induce a switch between high-spin and low-spin states. There are no available scientific studies that have investigated or reported protonation-induced spin state modulation in iron(II) bromide or its derived systems.

Antiferromagnetic Interactions and Magnetic Ordering

Below its Néel temperature of 14.2 K, anhydrous FeBr₂ exhibits a distinct antiferromagnetic ordering. journaldephysique.org The crystal structure of FeBr₂ is a layered type, which dictates the nature of the magnetic interactions. wikipedia.org Neutron diffraction studies have revealed that within each layer, the magnetic moments of the Fe²⁺ ions are ferromagnetically coupled, meaning they align in the same direction. researchgate.net However, the magnetic moments of adjacent layers are coupled antiferromagnetically, aligning in opposite directions. journaldephysique.orgresearchgate.net This results in a net magnetization of zero for the bulk material in the absence of an external magnetic field. The magnetic moments of the Fe²⁺ ions are oriented parallel to the c-axis of the crystal. journaldephysique.orgresearchgate.net

| Magnetic Property of Anhydrous FeBr₂ | Description | Reference |

| Magnetic Ordering | Antiferromagnetic | journaldephysique.org |

| Néel Temperature (Tₙ) | 14.2 K | journaldephysique.org |

| Intra-layer Interaction | Ferromagnetic | researchgate.net |

| Inter-layer Interaction | Antiferromagnetic | journaldephysique.orgresearchgate.net |

| Spin Orientation | Parallel to the c-axis | journaldephysique.orgresearchgate.net |

The magnetic structure of anhydrous FeBr₂ is a clear example of competing intermolecular magnetic interactions. The ferromagnetic coupling within the layers is significantly stronger than the antiferromagnetic coupling between the layers. researchgate.net This disparity in the strength of the interactions is characteristic of quasi-two-dimensional magnetic systems. The weaker inter-layer antiferromagnetic coupling is responsible for the three-dimensional magnetic ordering that occurs at the Néel temperature. journaldephysique.org At temperatures above 14.2 K, thermal energy is sufficient to overcome the weak inter-layer coupling, leading to a paramagnetic state. journaldephysique.org

Superexchange and Direct Metal-Radical Exchange

Magnetic coupling between iron(II) centers or between an iron(II) center and a radical ligand dictates the collective magnetic properties of a material. These interactions can be mediated through different pathways.

Superexchange is an indirect coupling mechanism where the interaction between two adjacent iron(II) centers is mediated by a non-magnetic bridging ligand. wikipedia.org The effectiveness and nature (ferromagnetic or antiferromagnetic) of this exchange depend on the geometry of the Fe-L-Fe bond angle, the distance between the metal centers, and the nature of the ligand's orbitals involved. wikipedia.orgmdpi.com In many iron(II) oxide and halide systems, antiferromagnetic superexchange is common, arising from the Pauli exclusion principle, which favors the anti-alignment of spins when mediated through the p-orbitals of the ligand. wikipedia.org The Goodenough-Kanamori rules provide a qualitative framework for predicting the nature of superexchange interactions based on the orbital occupancy and symmetry. For instance, in a hypothetical linear Fe(II)-Br-Fe(II) system, the interaction would be predicted to be antiferromagnetic. A novel form of this interaction, termed "super-super exchange," has been studied in iron-based antiperovskite chalco-halides, where Ba²⁺ cations mediate antiferromagnetic coupling between Fe-based super-moments over distances greater than 6 Å. arxiv.org

Direct Metal-Radical Exchange occurs in complexes where the iron(II) ion is directly coordinated to a ligand that possesses an unpaired electron (a radical ligand). This direct interaction can be significantly stronger than superexchange and is crucial in the design of molecular magnets. The coupling between the metal's d-orbitals and the radical's molecular orbital can lead to strong ferromagnetic or antiferromagnetic interactions, depending on the orbital overlap and energies. In some catalytic cycles involving iron complexes, organic radical intermediates can reversibly form organometallic species, indicating a direct interaction between the radical and the metal center. nih.gov The study of such interactions is essential for understanding reaction mechanisms and for designing new magnetic materials where the radical ligand is an integral part of the magnetic framework.

| Interaction Type | Mediating Species | Typical Nature | Governing Factors |

| Superexchange | Non-magnetic bridging ligand (e.g., O²⁻, Br⁻) | Often Antiferromagnetic | Bond angle, metal-metal distance, orbital symmetry wikipedia.org |

| Direct Exchange | Direct orbital overlap | Ferromagnetic or Antiferromagnetic | Interatomic distance |

| Metal-Radical Exchange | Radical Ligand | Strong Ferro- or Antiferromagnetic | Orbital overlap and energy |

Single-Molecule Magnets (SMMs) and Single-Ion Magnets (SIMs) Based on Iron(II)

Certain iron(II) complexes can exhibit slow relaxation of magnetization at low temperatures, a hallmark of Single-Molecule Magnets (SMMs) or Single-Ion Magnets (SIMs). This behavior is not due to long-range magnetic ordering but is an intrinsic property of the individual molecule or ion. nih.gov

Single-Molecule Magnets (SMMs) are polynuclear clusters where magnetic exchange interactions between metal ions create a high-spin ground state (S) and a significant energy barrier (Ueff) to magnetization reversal. rsc.orgresearchgate.net Several Fe(II) SMMs have been reported, including a tetrametallic iron ketimide cluster, [Fe₄(N=CPh₂)₆], which exhibits an S = 7 ground state and a relaxation barrier of Ueff = 29 cm⁻¹. rsc.org Another family of enneanuclear [Fe(II)₉] complexes also shows SMM behavior with energy barriers around 41-44 K. researchgate.net

Single-Ion Magnets (SIMs) derive their properties from a single metal ion with a large magnetic anisotropy, typically arising from spin-orbit coupling. nih.gov For an iron(II) ion (d⁶), a high-spin (S=2) state in a specific coordination geometry can lead to a large, negative zero-field splitting (D), which is a measure of the magnetic anisotropy. This creates an energy barrier for the reorientation of the spin. A series of two-coordinate, linear iron(II) complexes have been shown to function as SIMs, exhibiting slow magnetic relaxation under an applied DC field. rsc.org For example, the complex Fe[N(SiMe₃)(Dipp)]₂ displays a spin reversal barrier of Ueff = 181 cm⁻¹. rsc.org The key to achieving SIM behavior in Fe(II) complexes is to create a ligand field that maximizes the orbital angular momentum contribution to the ground state. chemrxiv.org

| Complex Type | Key Requirement | Example Iron(II) System | Effective Barrier (Ueff) |

| SMM | High-spin ground state (S), magnetic anisotropy (D) | [Fe₄(N=CPh₂)₆] rsc.org | 29 cm⁻¹ (41.7 K) rsc.org |

| SIM | Large single-ion magnetic anisotropy (negative D) | Fe[N(SiMe₃)(Dipp)]₂ rsc.org | 181 cm⁻¹ (260.4 K) rsc.org |

Influence of Crystal Packing and Ligand Environment on Magnetic Properties

The magnetic behavior of iron(II) systems is exquisitely sensitive to subtle changes in their immediate coordination sphere and the way molecules are arranged in the crystal lattice. researchgate.net

Crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can have a profound impact. These non-covalent interactions can propagate cooperative effects through the lattice, influencing spin transitions and the ordering of molecular magnets. mdpi.com In some cases, the lack of an expected spin crossover has been attributed to crystal packing effects that stabilize the high-spin state. mdpi.com The arrangement of molecules in the solid state can also introduce or alter magnetic exchange pathways between adjacent molecules, affecting the bulk magnetic properties.

Magnetic Bistability and Hysteresis Effects

A key characteristic of SMMs and some bulk magnets is magnetic bistability , where the system can exist in one of two stable magnetic states ("spin-up" or "spin-down") in the absence of an external magnetic field. nih.govlu.se This property forms the basis for memory storage at the molecular level. The stability of these states is determined by the energy barrier (Ueff) to magnetization reversal.

This bistability gives rise to magnetic hysteresis . When an external magnetic field is applied to a magnetized material and then removed, the material retains a portion of its magnetization, a property known as remanence. wikipedia.org A plot of magnetization (M) versus the applied magnetic field (H) for a cycle of increasing and decreasing field strength forms a hysteresis loop. wikipedia.org The observation of an open hysteresis loop at low temperatures is a definitive signature of a magnet, including an SMM. rsc.orgresearchgate.net For instance, the tetrametallic iron SMM [Fe₄(N=CPh₂)₆] exhibits an open hysteresis loop below 1.8 K, indicating that its magnetization relaxes very slowly and it can retain its magnetic information for a significant period. rsc.org This effect is crucial for potential applications in high-density data storage. researchgate.net

Hydrate Chemistry and Thermal Behavior of Iron Ii Bromide Dihydrate

Investigation of Hydrate (B1144303) Stability and Equilibrium

Iron(II) bromide can form several stable hydrates, with the specific hydrate crystallizing from an aqueous solution being primarily dependent on temperature. The stability of these hydrates is a function of temperature and water vapor pressure. The known crystalline hydrates of iron(II) bromide include a hexahydrate, tetrahydrate, dihydrate, and a nonahydrate that forms at very low temperatures.

Research has established a clear temperature-dependent equilibrium for the formation of these hydrates from aqueous solutions. reddit.comchemicalbook.comguidechem.com The dihydrate, FeBr₂·2H₂O, is the stable form that crystallizes at higher temperatures.

Table 1: Crystallization Temperatures of Iron(II) Bromide Hydrates

| Hydrate Form | Crystallization Temperature |

|---|---|

| Nonahydrate (FeBr₂·9H₂O) | Below -29.3°C |

| Hexahydrate (FeBr₂·6H₂O) | Room temperature |

| Tetrahydrate (FeBr₂·4H₂O) | Above 49°C |

| Dihydrate (FeBr₂·2H₂O) | Above 83°C |

This data indicates that as the temperature of the aqueous solution increases, the number of water molecules in the stable crystalline hydrate decreases. FeBr₂·2H₂O is, therefore, the most thermally stable of the common hydrated forms. The transitions between these hydrated forms involve the loss or gain of water molecules, a process that can be initiated by heating or by altering the humidity of the surrounding environment. reddit.com

Thermal Decomposition Mechanisms of FeBr₂·2H₂O

The thermal decomposition of iron(II) bromide dihydrate is a process that involves dehydration followed by potential decomposition of the anhydrous salt at higher temperatures. The pathway of decomposition is highly sensitive to the atmospheric conditions under which heating occurs.

Upon heating, the initial step is the loss of the two water molecules of crystallization, a process known as dehydration, to form anhydrous iron(II) bromide (FeBr₂). chemicalbook.comguidechem.com

FeBr₂·2H₂O(s) → FeBr₂(s) + 2H₂O(g)

If heating is conducted in an inert atmosphere or under vacuum, the primary solid product is anhydrous FeBr₂. reddit.com However, in the presence of air or oxygen, the ferrous iron (Fe²⁺) is susceptible to oxidation. Direct heating and drying of hydrated iron(II) bromide in air can lead to oxidation and hydrolysis reactions, which may produce iron hydroxides or iron oxides. guidechem.com

To prevent this oxidation during dehydration, a common laboratory method involves heating the hydrated salt in a stream of hydrogen bromide (HBr) gas. chemicalbook.comguidechem.com This atmosphere inhibits the formation of oxides and ensures the product is pure anhydrous FeBr₂. At temperatures above 200°C, any iron(III) bromide (FeBr₃) impurities that may be present will decompose back to iron(II) bromide, releasing elemental bromine (Br₂). reddit.comguidechem.com

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

At very high temperatures, further decomposition of the anhydrous salt can occur, though the specific products and temperatures for this are not well-documented for the dihydrate specifically.

Temperature is the primary driving force for the decomposition of FeBr₂·2H₂O. The dehydration process, where the water of crystallization is lost, occurs at a lower temperature range than the decomposition of the anhydrous salt.

Based on the stability data, the transition from higher hydrates to the dihydrate and subsequently to the anhydrous form follows a clear temperature progression:

Above 49°C: The hexahydrate loses water to form the tetrahydrate. reddit.com

Above 83°C: The tetrahydrate loses water to form the dihydrate. reddit.com

Higher Temperatures: The dihydrate loses its remaining water to form anhydrous FeBr₂. To achieve pure anhydrous FeBr₂, temperatures of around 400°C in a stream of HBr gas are utilized. chemicalbook.comguidechem.com

The decomposition pathway is therefore a stepwise dehydration process dictated by temperature. The presence of an oxidizing atmosphere at elevated temperatures introduces competing reaction pathways that can lead to the formation of iron oxides instead of the desired anhydrous iron(II) bromide.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition

Thermogravimetric analysis (TGA) is a standard technique used to study the thermal stability and decomposition of materials by measuring changes in mass as a function of temperature. For a hydrated salt like iron(II) bromide dihydrate, a TGA curve would be expected to show distinct mass loss steps corresponding to the dehydration process.

For comparison, studies on other hydrated metal salts, such as iron(II) chloride hydrate and iron(III) nitrate (B79036) hydrate, show that dehydration occurs in discrete steps, with each step on the TGA curve representing the loss of a specific number of water molecules. doaj.org The temperatures of these steps are characteristic of the energy required to remove the water molecules from the crystal lattice. Following dehydration, the TGA curve would remain flat until the temperature reaches the point of decomposition or sublimation of the anhydrous salt.

Role of Water Molecules in Crystal Packing and Structural Stability

While the specific crystal structure of iron(II) bromide dihydrate is not detailed in the available literature, the role of water molecules can be inferred from the well-characterized structures of anhydrous iron(II) bromide and its tetrahydrate form, FeBr₂·4H₂O.

Anhydrous FeBr₂ adopts a layered cadmium iodide (CdI₂) type structure, with layers of bromide ions and Fe²⁺ ions occupying the octahedral sites between these layers. wikipedia.orgmaterialsproject.org This creates a polymeric structure.

In the case of the tetrahydrate, FeBr₂·4H₂O, X-ray diffraction studies have shown that the water molecules are not simply trapped in the lattice but are directly involved in the primary coordination sphere of the iron ion. smolecule.com The structure consists of octahedral [Fe(H₂O)₄Br₂] units where the four water molecules and two bromide ions are bonded to the central Fe²⁺ ion. wikipedia.orgsmolecule.com These units are then interconnected through an extensive network of hydrogen bonds. smolecule.com

The water molecules in the tetrahydrate play several crucial roles:

Coordination: They act as ligands, directly bonding to the Fe²⁺ center and completing its coordination sphere. smolecule.com

Lattice Expansion: The inclusion of water molecules into the crystal lattice increases the distance between the FeBr₂ layers compared to the anhydrous form. smolecule.com

Based on this, it can be inferred that in iron(II) bromide dihydrate (FeBr₂·2H₂O), the two water molecules are also likely to be directly coordinated to the iron(II) ion. They would play a vital role in the crystal packing, forming hydrogen bonds that stabilize the structure. The loss of these water molecules upon heating would lead to a significant rearrangement of the crystal structure to form the layered anhydrous FeBr₂.

Applications in Advanced Materials Science and Precursor Chemistry

Precursor for the Synthesis of Coordination Polymers and Metal-Organic Frameworks

Iron(II) bromide dihydrate serves as a valuable iron source for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). While specific examples detailing the use of the dihydrate form are not extensively documented in publicly available research, the principles of coordination chemistry suggest its utility. Iron(II) ions are key components in the nodes of these structures, which are linked by organic ligands to form one-, two-, or three-dimensional networks.

The synthesis of iron-based CPs and MOFs often involves the reaction of an iron salt with a multitopic organic linker under solvothermal or hydrothermal conditions. Although iron(II) sulfate (B86663) is a commonly cited precursor, the chemical principles governing the formation of these structures are applicable to iron(II) bromide. mdpi.comnih.govresearchgate.net The choice of the iron precursor can influence the final structure and properties of the resulting CP or MOF. Iron-based MOFs are of particular interest due to their potential applications in gas storage, separation, and catalysis. nih.govresearchgate.netmdpi.compreprints.orgnih.gov The reactivity of the iron(II) center is central to the formation of these porous materials.

Synthesis of Magnetic Nanomaterials and Ferrite (B1171679) Spinels

In the realm of nanotechnology, iron(II) bromide dihydrate is a potential precursor for the synthesis of magnetic nanomaterials, including iron oxides and ferrite spinels. gwi46.com The synthesis of these materials often involves the controlled precipitation of iron oxides from a solution containing iron ions. Common methods include co-precipitation, thermal decomposition, and hydrothermal synthesis. mdpi.comnih.govmdpi.comresearchgate.netepj-conferences.org

While many studies report the use of iron chlorides or sulfates, iron(II) bromide can also serve as the iron source. The general formula for spinel ferrites is MFe₂O₄, where M is a divalent metal ion. rroij.comresearchgate.netnih.govjchemrev.comcrimsonpublishers.com The synthesis typically involves the co-precipitation of the divalent metal and iron ions in a basic solution. The choice of the precursor anion can affect the nucleation and growth of the nanoparticles, thereby influencing their size, shape, and magnetic properties.

Table 1: Common Synthesis Methods for Magnetic Nanoparticles

| Synthesis Method | Description |